4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide
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Overview
Description
The compound “4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a pyridazinone ring, and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring and the amide group would likely have a significant impact on its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group could undergo hydrolysis, and the ethoxy group could be involved in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Heterocyclic compounds, including pyridazinone derivatives, are known for their diverse biological activities. For instance, compounds synthesized from ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate and various hydrazides have been evaluated for antimicrobial activity against bacteria and fungi. The structural elucidation of these compounds was confirmed through analytical and spectral studies, highlighting the importance of heterocyclic scaffolds in medicinal chemistry (Sarvaiya, Gulati, & Patel, 2019).
Antimitotic and Anticonvulsant Applications
- Chiral isomers of certain pyridazinone derivatives have been shown to possess antimitotic activity, indicating their potential use in cancer therapy. The activity differences between S- and R-isomers of these compounds suggest stereochemical influences on biological efficacy, which could be relevant for the design of new therapeutic agents (Temple & Rener, 1992).
- Pyridazinone derivatives have also been explored for their anticonvulsant properties, with certain hybrid compounds demonstrating broad spectra of activity across various preclinical seizure models. This suggests the potential of these compounds in developing new antiepileptic drugs (Kamiński et al., 2015).
Enzyme Inhibition for Alzheimer's Disease
- Novel pyridazinone derivatives have been synthesized and evaluated for their ability to inhibit key enzymes related to Alzheimer's disease, such as butyrylcholinesterase. Some derivatives showed promising inhibitory activity, indicating their potential as lead candidates for Alzheimer's disease treatment (Dundar et al., 2019).
Urease Inhibition and Antinociceptive Activity
- Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were found to be potent urease inhibitors, suggesting their use in treating diseases related to urease activity. These compounds were also evaluated for their cytotoxicity, indicating their safety profile for therapeutic applications (Nazir et al., 2018).
- Some 3(2H)-pyridazinone derivatives have been synthesized and shown to possess antinociceptive activity, indicating their potential use in pain management. The relationship between structural parameters and biological activity was investigated, providing insights into the design of more effective analgesic compounds (Doğruer, Şahin, Ünlü, & Ito, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-18-8-5-6-9-21(18)25-23(28)10-7-17-27-24(29)16-15-22(26-27)19-11-13-20(14-12-19)30-4-2/h5-6,8-9,11-16H,3-4,7,10,17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAXKXVMTOPEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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